molecular formula C9H11ClO2S B7893000 Tert-butyl 5-chlorothiophene-2-carboxylate

Tert-butyl 5-chlorothiophene-2-carboxylate

Cat. No.: B7893000
M. Wt: 218.70 g/mol
InChI Key: HZJZSNMVKHBRTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-chlorothiophene-2-carboxylate typically involves the esterification of 5-chlorothiophene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be summarized as follows:

5-chlorothiophene-2-carboxylic acid+tert-butyl alcoholacid catalysttert-butyl 5-chlorothiophene-2-carboxylate+water\text{5-chlorothiophene-2-carboxylic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 5-chlorothiophene-2-carboxylic acid+tert-butyl alcoholacid catalyst​tert-butyl 5-chlorothiophene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-chlorothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., 50-80°C)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane), temperature (e.g., 0-25°C)

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)

Major Products Formed

    Substitution: 5-substituted thiophene-2-carboxylates

    Oxidation: Thiophene-2-carboxylate sulfoxides or sulfones

    Reduction: 5-chlorothiophene-2-methanol

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-chlorothiophene-2-carboxylate is unique due to the combination of the chlorine atom and the tert-butyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .

Properties

IUPAC Name

tert-butyl 5-chlorothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJZSNMVKHBRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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